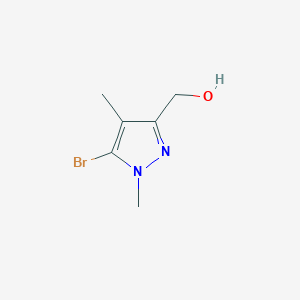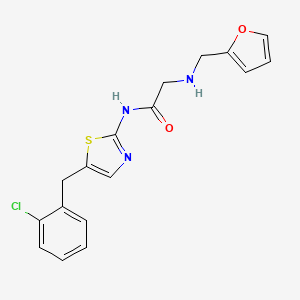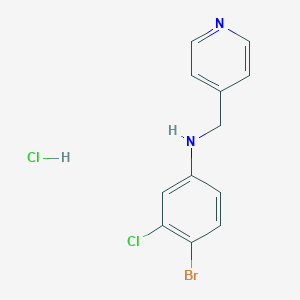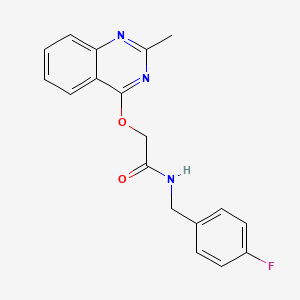
N-(4-fluorobenzyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide, also known as FMQB, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. FMQB is a quinazoline-based compound that has been synthesized through various methods and has shown promising results in several studies.
Mecanismo De Acción
The mechanism of action of N-(4-fluorobenzyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is not fully understood, but it has been suggested that this compound exerts its therapeutic effects through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth. Additionally, this compound has been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis and metabolism. Activation of AMPK can lead to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the scavenging of free radicals. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. Additionally, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB signaling pathway, resulting in the reduction of inflammation. Moreover, this compound has been reported to scavenge free radicals and reduce oxidative stress, which can lead to the prevention of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorobenzyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility. This compound can be easily synthesized through optimized methods, resulting in high yields of pure this compound. Additionally, this compound is stable under various conditions and can be easily dissolved in various solvents, making it suitable for different assays. However, this compound also has some limitations for lab experiments, including its potential toxicity and limited availability. This compound has been reported to have cytotoxic effects at high concentrations, which can affect the results of experiments. Moreover, this compound is not widely available, which can limit its use in research.
Direcciones Futuras
There are several future directions for the research on N-(4-fluorobenzyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related diseases. Another direction is to study the mechanism of action of this compound in more detail, including its effects on various signaling pathways and gene expression. Moreover, future research can focus on the development of novel analogs of this compound with improved therapeutic properties and reduced toxicity. Additionally, the potential of this compound as a diagnostic tool for cancer and other diseases can be explored.
Métodos De Síntesis
The synthesis of N-(4-fluorobenzyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has been achieved through different methods, including the condensation of 2-methylquinazolin-4-one with 4-fluorobenzylamine and subsequent acetylation of the resulting product. Another method involves the reaction of 2-methylquinazolin-4-one with 4-fluorobenzylbromide in the presence of a base, followed by acetylation. These methods have been optimized to achieve high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has been studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-oxidant effects. Several studies have demonstrated that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, this compound has been reported to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-12-21-16-5-3-2-4-15(16)18(22-12)24-11-17(23)20-10-13-6-8-14(19)9-7-13/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDPRQWOFXPMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2623662.png)
![methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride](/img/structure/B2623663.png)


![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623667.png)
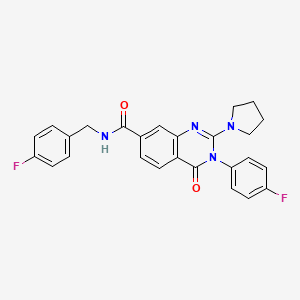
![3-(4-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2623672.png)
